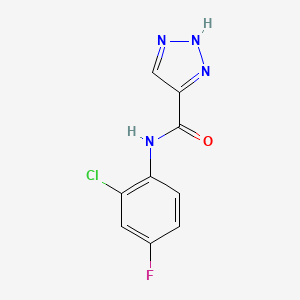
N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide, also known as CFT, is a chemical compound that has been extensively studied in scientific research. CFT belongs to the class of triazole-based compounds and has been shown to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and Physiological Effects:
N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has also been shown to exhibit neuroprotective properties and may have potential therapeutic applications for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is its high purity and ease of synthesis. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is also relatively stable and can be stored for extended periods of time. However, one limitation of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide. One area of interest is the development of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the investigation of the mechanism of action of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide and its potential targets. Additionally, further research is needed to explore the safety and efficacy of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide in animal models and in human clinical trials.
In conclusion, N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It exhibits a range of biochemical and physiological effects and has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce inflammation. While there are limitations to its use in certain experimental settings, N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has significant potential for future research and development.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide involves the reaction of 2-chloro-4-fluoroaniline with ethyl 2-azidoacetate, followed by cyclization with triethyl orthoformate to yield the desired product. The reaction is carried out under mild conditions and yields a high purity product.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide has also been investigated for its potential use as a diagnostic tool for various diseases.
Propiedades
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN4O/c10-6-3-5(11)1-2-7(6)13-9(16)8-4-12-15-14-8/h1-4H,(H,13,16)(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQPMHGSSXPIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)C2=NNN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

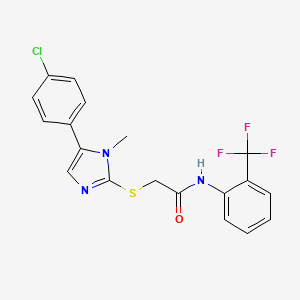
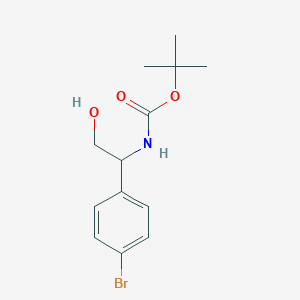
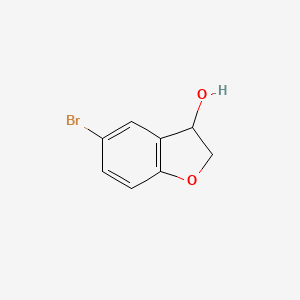
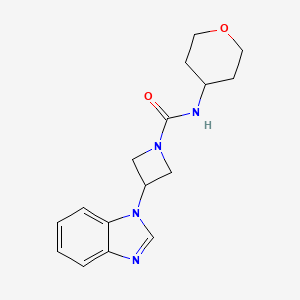
![2-[2-(1H-1,3-benzimidazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-1-hydrazinecarbothioamide](/img/structure/B2851222.png)
![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-3-chloroaniline](/img/structure/B2851224.png)
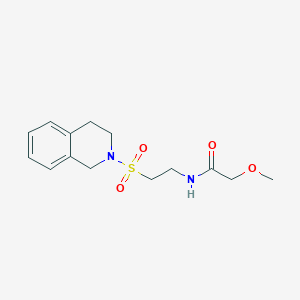
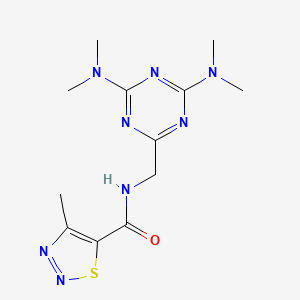
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2851228.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2851229.png)
![2-({2-Oxo-2-[4-(trifluoromethyl)anilino]ethyl}sulfonyl)acetic acid](/img/structure/B2851233.png)
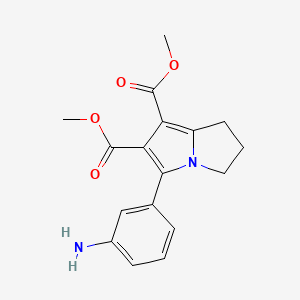
![Tert-butyl 3-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2851235.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide](/img/structure/B2851236.png)